molecular formula C12H21NO4 B1529388 1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid CAS No. 1158751-03-1

1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B1529388
CAS No.: 1158751-03-1
M. Wt: 243.3 g/mol
InChI Key: PZMPMVBJNRCKRV-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid (CAS 1158751-03-1) is a protected pyrrolidine derivative with a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol. It features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the pyrrolidine nitrogen, and an ethyl substituent at the 3-position of the ring. This compound is commonly utilized in pharmaceutical synthesis as a key intermediate for chiral building blocks or peptide mimetics due to its stereochemical rigidity and compatibility with orthogonal protection strategies .

Properties

IUPAC Name

3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-12(9(14)15)6-7-13(8-12)10(16)17-11(2,3)4/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMPMVBJNRCKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158751-03-1
Record name 1-[(tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid
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Preparation Methods

Boc Protection of Pyrrolidine-3-carboxylic Acid

One common approach is the Boc protection of the nitrogen of pyrrolidine-3-carboxylic acid, which can be summarized as follows:

Step Reagents and Conditions Description
1 Pyrrolidine-3-carboxylic acid, triethylamine, Boc anhydride The pyrrolidine-3-carboxylic acid is dissolved in methanol at 0°C under inert atmosphere (N2). Triethylamine is added as a base, followed by Boc anhydride.
2 Stirring at room temperature for 23 hours The reaction mixture is allowed to warm to room temperature and stirred for 23 hours to ensure complete Boc protection.
3 Work-up with aqueous potassium bisulfate (KHSO4), extraction with dichloromethane, drying over sodium sulfate The reaction mixture is acidified to pH 2, extracted with CH2Cl2, dried, and concentrated to yield the Boc-protected product as a white solid.

Yield: Approximately 99% under these conditions.

This method is efficient and yields a high-purity Boc-protected pyrrolidine-3-carboxylic acid suitable for further functionalization.

Alternative Preparation via Hydrogenation and Boc Protection

Another documented method involves:

Step Reagents and Conditions Description
1 N-benzylpyrrolidine-3-carboxylic acid dissolved in glacial acetic acid Hydrogenation using 10% palladium on charcoal catalyst under hydrogen atmosphere until complete deprotection of the benzyl group.
2 Filtration of catalyst and concentration of the filtrate The catalyst is removed by filtration, and the solution is concentrated under vacuum.
3 Reaction with triethylamine and t-butoxycarbonyl azide in DMF-H2O (2:1) at room temperature for 2 days The crude pyrrolidine-3-carboxylic acid is reacted with Boc azide and triethylamine to introduce the Boc protecting group. Additional Boc azide is added after 24 hours to drive the reaction to completion.
4 Acidification with citric acid to pH 2-3 and extraction with ethyl acetate The product is isolated by extraction and concentration to yield 1-(tert-butyloxycarbonyl)-3-pyrrolidinecarboxylic acid.

This method also yields high purity product and is suitable for large-scale synthesis.

Stock Solution Preparation Data

For practical applications, stock solutions of this compound can be prepared at various molarities. The following table summarizes solvent volumes required to prepare stock solutions of different concentrations from specified masses of compound:

Mass of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 4.11 20.55 41.10
5 mM Solution Volume (mL) 0.82 4.11 8.22
10 mM Solution Volume (mL) 0.41 2.06 4.11

This data assists in precise formulation for in vitro or in vivo experiments.

Additional Notes on Formulation

  • The compound is very soluble in common solvents (e.g., DMSO, methanol).
  • Preparation of in vivo formulations involves dissolving the compound in DMSO followed by sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity after each addition.
  • Physical methods like vortexing, ultrasound, or gentle heating can aid dissolution.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Boc Protection in Methanol Pyrrolidine-3-carboxylic acid Boc anhydride, triethylamine 0°C to RT, 23 h, inert atmosphere 99% Simple, high yield
Hydrogenation + Boc Protection N-benzylpyrrolidine-3-carboxylic acid Pd/C, H2; Boc azide, triethylamine Acetic acid; DMF-H2O, RT, 2 days High Suitable for scale-up
Stock Solution Preparation Pure compound Solvent (e.g., DMSO) Various concentrations N/A For experimental use

Scientific Research Applications

Medicinal Chemistry

1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity.

Case Study: Synthesis of Peptide Derivatives
In one study, this compound was utilized to synthesize peptide derivatives with improved pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group facilitates the selective deprotection during peptide coupling reactions, making it an invaluable tool in peptide synthesis .

Organic Synthesis

The compound is also employed as a building block in organic synthesis, particularly for creating complex molecules through various coupling reactions.

Example: Formation of Pyrrolidine Derivatives
Research has shown that this compound can be used to form diverse pyrrolidine derivatives. These derivatives are important in the development of new materials and biologically active compounds .

Biochemical Research

This compound's ability to modulate biological systems makes it useful in biochemical research, particularly in studying enzyme mechanisms and interactions.

Application: Enzyme Inhibition Studies
In enzyme inhibition studies, the compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that modifications to the pyrrolidine ring could lead to enhanced inhibitory activity against target enzymes, providing insights into drug design .

Given its structural characteristics, this compound holds promise for further development into drug candidates targeting various diseases.

Research Insights:
Recent studies have pointed towards its potential use as a scaffold for developing drugs targeting neurological disorders due to its favorable lipophilicity and ability to cross the blood-brain barrier .

Mechanism of Action

The primary mechanism of action for 1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be selectively removed under acidic conditions. This allows for the temporary masking of reactive amines during multi-step synthetic processes .

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at 2–8°C.
  • Hazards : Classified with H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
  • Purity : Available in high purity (>95%) for research and industrial applications .

Comparison with Similar Compounds

The structural and functional diversity of Boc-protected pyrrolidine/piperidine derivatives allows for tailored applications in drug discovery. Below is a detailed comparison with analogous compounds:

Structural Analogues by Substituent Variation

Table 1: Substituent and Functional Group Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Applications Reference
1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid 3-ethyl 243.30 Boc, carboxylic acid Pharmaceutical intermediates
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid 3-methyl 229.28 Boc, carboxylic acid Amino acid derivatives
1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid 3-cyano 240.26 Boc, cyano, carboxylic acid Nitrile-containing drug precursors
1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid 3-ethyl, Cbz protection 277.32 Cbz, carboxylic acid Alternative protection strategy
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid Piperidine core, 3-ethyl 257.34 Boc, carboxylic acid Conformational flexibility in drug design
(2R,3S)-1-[(Tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid 3-hydroxy, chiral 245.27 Boc, hydroxyl, carboxylic acid Chiral synthons for peptides

Key Observations :

Cyano-substituted derivatives (e.g., 3-cyanopyrrolidine) introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Protection Strategy: Boc vs. Cbz: The Boc group (acid-labile) offers compatibility with mild deprotection conditions (e.g., trifluoroacetic acid), whereas the benzyloxycarbonyl (Cbz) group requires hydrogenolysis, limiting its use in hydrogen-sensitive reactions .

Ring Size and Flexibility :

  • Piperidine analogs (6-membered ring) exhibit greater conformational flexibility than pyrrolidines (5-membered), impacting binding affinity in receptor-targeted therapies .

Key Findings :

  • The target compound’s synthesis route is less documented compared to indole-functionalized pyrroles (e.g., 10a in Table 2), which achieve 98% yield under CuCl₂ catalysis .
  • Fluorinated derivatives (e.g., 3-fluorobenzyl) are prioritized in CNS drug discovery due to enhanced blood-brain barrier permeability .

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid (CAS No. 1158751-03-1) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl group, which enhances its stability and solubility, making it a candidate for various pharmaceutical applications.

  • Molecular Formula : C12_{12}H21_{21}NO4_4
  • Molecular Weight : 243.30 g/mol
  • SMILES Notation : CCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
  • InChI Key : PZMPMVBJNRCKRV-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound indicates several promising areas:

2. Neuroprotective Effects

Preliminary research suggests that pyrrolidine derivatives can offer neuroprotective benefits. They may act by inhibiting neuroinflammation and promoting neuronal survival under stress conditions, which is crucial for neurodegenerative disease management .

3. Antimicrobial Activity

Some studies have indicated that pyrrolidine-based compounds possess antimicrobial properties, making them candidates for further investigation as potential antibiotics or antifungal agents. The exact mechanisms remain to be fully elucidated .

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been evaluated in various contexts:

Case Study 1: Treatment of Inflammatory Bowel Disease

A study examined the efficacy of similar compounds in inducing clinical remission in patients with inflammatory bowel diseases (IBD). Results indicated that these compounds could effectively reduce inflammation markers in patients, suggesting a potential therapeutic role for pyrrolidine derivatives .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, related pyrrolidine compounds demonstrated significant neuroprotective effects, reducing neuronal loss and improving cognitive function post-injury. This suggests a possible application for this compound in neurodegenerative disorders .

Data Tables

PropertyValue
Molecular FormulaC12_{12}H21_{21}NO4_4
Molecular Weight243.30 g/mol
CAS Number1158751-03-1
Biological ActivitiesAnti-inflammatory, Neuroprotective, Antimicrobial

Q & A

Q. What are the recommended synthetic routes for 1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves functionalizing a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group. Key steps include:
  • Starting Materials : Pyrrolidine derivatives and tert-butyl alcohol.
  • Reaction Conditions : Acid catalysts (e.g., HCl or H₂SO₄) for esterification, with temperatures ranging from 0°C to room temperature to minimize side reactions .
  • Purification : Recrystallization or chromatography (e.g., silica gel column) to achieve >95% purity .
    Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio of pyrrolidine to Boc-anhydride) and inert atmospheres to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent degradation via hydrolysis or oxidation .
  • Handling : Use PPE (nitrile gloves, lab coats) and P95 respirators to avoid inhalation of dust .
  • Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents (risk of decomposition) .

Advanced Research Questions

Q. How do variations in solvent polarity or temperature affect the stereochemical outcome during synthesis?

  • Methodological Answer : Solvent polarity directly impacts reaction kinetics and stereoselectivity:
  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of intermediates, favoring cis-isomer formation at low temperatures (0–10°C) .
  • Non-polar solvents (toluene, THF) : Promote trans-isomerization at elevated temperatures (40–60°C) due to reduced steric hindrance .
    Monitoring via chiral HPLC (e.g., Chiralpak® columns) is critical to assess enantiomeric excess .

Q. What analytical techniques are most effective in characterizing this compound and verifying its purity?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 284.2) .
  • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
  • Elemental Analysis : Carbon/nitrogen ratios to confirm stoichiometry .

Q. What are the known decomposition pathways under thermal or acidic conditions?

  • Methodological Answer :
  • Thermal Degradation : At >150°C, the Boc group cleaves, releasing CO₂ and tert-butanol, leaving a free amine intermediate .
  • Acidic Hydrolysis : In HCl (1M, 25°C), complete deprotection occurs within 2 hours, forming 3-ethylpyrrolidine-3-carboxylic acid .
  • Byproducts : GC-MS identifies tert-butyl chloride (from acid-catalyzed side reactions) and pyrrolidine derivatives .

Key Research Considerations

  • Contradictions in Data : While most sources agree on Boc group lability under acidic conditions , discrepancies exist in thermal stability thresholds (e.g., 150°C vs. 120°C). Validate via thermogravimetric analysis (TGA) for specific batches.
  • Advanced Applications : Use in peptidomimetic drug design, leveraging pyrrolidine’s conformational rigidity for target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid

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